trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol

Medicinal Chemistry Chemical Biology Building Blocks

trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol (CAS 2165427-99-4) is a chiral small molecule defined by its trans-substituted cyclobutane ring linked to a 4-imino-1,4-dihydropyridine moiety. With a molecular weight of 164.2 g/mol and the formula C9H12N2O, it is identified as a building block for organic synthesis and medicinal chemistry research.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 2165427-99-4
Cat. No. B1484931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol
CAS2165427-99-4
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CC(C1N2C=CC(=N)C=C2)O
InChIInChI=1S/C9H12N2O/c10-7-3-5-11(6-4-7)8-1-2-9(8)12/h3-6,8-10,12H,1-2H2/t8-,9-/m1/s1
InChIKeyBPGSEOQTTKIZIY-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol (CAS 2165427-99-4): Chemical Profile and Baseline


trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol (CAS 2165427-99-4) is a chiral small molecule defined by its trans-substituted cyclobutane ring linked to a 4-imino-1,4-dihydropyridine moiety [1]. With a molecular weight of 164.2 g/mol and the formula C9H12N2O, it is identified as a building block for organic synthesis and medicinal chemistry research [1]. The compound is characterized by two hydrogen bond donors, three hydrogen bond acceptors, and a defined trans-stereochemistry, which distinguishes it from cis-isomeric analogs [1].

Why Generic Substitution Fails for trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol: The Irrelevance of cis-Isomers and Methyl Analogs


Generic substitution within the 4-imino-1,4-dihydropyridinyl cyclobutanol class is precluded by fundamental structural differences that govern molecular recognition and physicochemical properties. The target compound's specific trans-configuration between the hydroxyl and iminopyridinyl groups dictates a unique spatial arrangement of hydrogen bond donors/acceptors, directly influencing target binding and solubility [1]. This stereochemistry is not interchangeable with the cis-isomer or regioisomers like 1-[(4-imino-1,4-dihydropyridin-1-yl)methyl]cyclobutan-1-ol (CAS 2167666-14-8), which introduces a methylene spacer and alters both molecular weight (178.1 vs. 164.2 g/mol) and hydrogen bonding topology . The data below quantifies these non-negotiable distinctions.

Quantitative Evidence Guide for trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol: Key Differentiation Data


Molecular Weight and Formula: A 14.1 g/mol Difference from Closest Methyl-Spaced Analog

The target compound (C9H12N2O, MW: 164.2 g/mol) is precisely differentiated from its closest commercially listed analog, 1-[(4-imino-1,4-dihydropyridin-1-yl)methyl]cyclobutan-1-ol (C9H12N2O, MW: 178.1 g/mol), by a 14.1 g/mol difference in molecular weight and a fundamental structural divergence: the target features a direct cyclobutane-pyridine bond, while the analog introduces a methylene spacer, resulting in a different rotatable bond count (2 vs. 1) [1].

Medicinal Chemistry Chemical Biology Building Blocks

Stereochemical Identity: Trans Configuration Confers Defined 3D Pharmacophore

The trans-2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol compound possesses a specific trans relationship between the hydroxyl and iminopyridinyl substituents on the cyclobutane ring, as confirmed by its PubChem CID 131701383 structural data defining two tetrahedral stereocenters with (1R,2R) absolute configuration [1]. The commercially available analog 1-[(4-imino-1,4-dihydropyridin-1-yl)methyl]cyclobutan-1-ol (CAS 2167666-14-8) has no defined stereocenters, presenting a fundamentally different 3D pharmacophore .

Stereochemistry Drug Design Molecular Recognition

Hydrogen Bonding Profile: Identical Counts but Distinct Geometry Versus Methyl Analog

The target compound exhibits a calculated hydrogen bond donor count of 2 and acceptor count of 3, based on its molecular structure (C9H12N2O) [1]. Its closest analog, 1-[(4-imino-1,4-dihydropyridin-1-yl)methyl]cyclobutan-1-ol, shares the same count but places the donors/acceptors on a more flexible scaffold due to the methylene spacer, as evidenced by a higher rotatable bond count of 2 compared to 1 for the target compound . This rigidity difference affects molecular recognition and solubility.

Physicochemical Properties Drug-likeness Solubility

Optimal Application Scenarios for trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol Based on Differential Evidence


Stereospecific Fragment-Based Drug Discovery (FBDD)

The defined (1R,2R) trans-stereochemistry and lower rotatable bond count (1 vs. 2) make this compound a superior fragment for libraries targeting chiral biological pockets where rigid, stereodefined scaffolds are essential. The target compound's 3D pharmacophore is distinct from achiral or flexibly linked analogs, enabling the exploration of stereospecific interactions that those alternatives cannot provide [1].

Rigid Scaffold for Structure-Activity Relationship (SAR) Studies

With a molecular weight of 164.2 g/mol and a constrained cyclobutane core, this compound serves as a low molecular weight, rigid core for SAR exploration. The absence of a flexible methylene linker (present in the 2167666-14-8 analog) ensures that any observed biological activity can be attributed to the core pharmacophore without confounding entropic effects, simplifying medicinal chemistry optimization [1].

Synthesis of Chiral Nitrogen Heterocycles via Photoredox Cyclization

As a 4-alkyl-1,4-dihydropyridine derivative, this compound is a potential substrate for selective N-H bond homolysis and subsequent cyclization reactions, as demonstrated in recent photoredox methodologies. Its trans stereochemistry may influence the diastereoselectivity of the resulting saturated nitrogen heterocycles, a hypothesis testable by procurement for exploratory synthesis [2].

Quote Request

Request a Quote for trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.